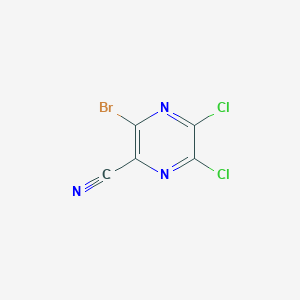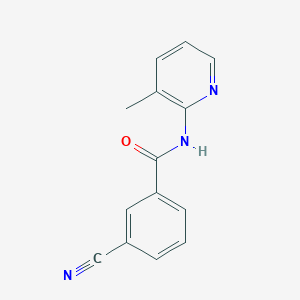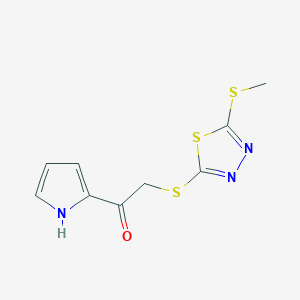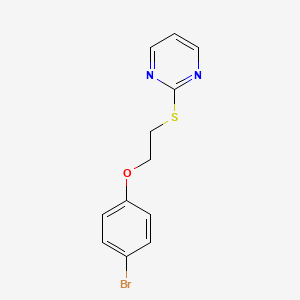
3-Bromo-5,6-dichloropyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5,6-dichloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HBrCl2N2. It is a pyrazine derivative that features bromine and chlorine substituents at the 3rd, 5th, and 6th positions, respectively, along with a carbonitrile group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce chlorine atoms at the 5th and 6th positions. This is followed by bromination at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5,6-dichloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition Reactions: The carbonitrile group can participate in nucleophilic addition reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5,6-dichloropyrazine-2-carbonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral drugs like favipiravir.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of favipiravir, the compound undergoes a series of reactions that ultimately lead to the formation of the active antiviral agent. The molecular targets and pathways involved in these reactions include nucleophilic substitution and nucleophilic addition reactions, which are facilitated by the presence of the bromine, chlorine, and carbonitrile groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-cyanopyridine: A similar compound with a pyridine ring instead of a pyrazine ring.
3,5-Dichloropyrazine-2-carbonitrile: A closely related compound with chlorine substituents at the 3rd and 5th positions.
3-Bromo-5,6-dichloro-pyrazine-2-carboxylic acid methyl ester: A derivative with a carboxylic acid methyl ester group instead of a carbonitrile group.
Uniqueness
3-Bromo-5,6-dichloropyrazine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and carbonitrile groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C5BrCl2N3 |
|---|---|
Molekulargewicht |
252.88 g/mol |
IUPAC-Name |
3-bromo-5,6-dichloropyrazine-2-carbonitrile |
InChI |
InChI=1S/C5BrCl2N3/c6-3-2(1-9)10-4(7)5(8)11-3 |
InChI-Schlüssel |
BHWRGJWWVLGYLK-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(N=C(C(=N1)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14910619.png)
![N-{[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B14910626.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-nitrobenzamide](/img/structure/B14910629.png)






